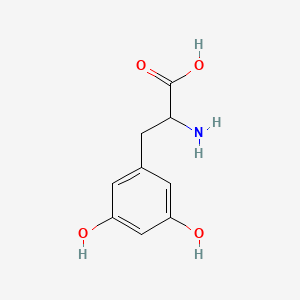

2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid

Description

2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid is a non-proteinogenic amino acid characterized by a phenylalanine backbone modified with hydroxyl groups at the 3 and 5 positions of the aromatic ring. Its molecular formula is C₉H₁₁NO₅, and it exists in enantiomeric forms, with the (S)-isomer (CAS 194160-48-0) being a commercially available research chemical .

Properties

IUPAC Name |

2-amino-3-(3,5-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c10-8(9(13)14)3-5-1-6(11)4-7(12)2-5/h1-2,4,8,11-12H,3,10H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPXVSTVIOUDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80624960 | |

| Record name | 3,5-Dihydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

587-62-2 | |

| Record name | 3,5-Dihydroxyphenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=587-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dihydroxyphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80624960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(3,5-dihydroxyphenyl)propanoic acid involves multiple stages. One method includes the condensation of 3,4-dimethoxybenzaldehyde with benzoylglycine to obtain azlactone. This is followed by hydrolysis and reduction using Raney alloy in an alkaline medium, resulting in 3-(3,4-dimethoxyphenyl)-2-(benzoylamino)propanoic acid. The final step involves the removal of protective groups with hydrobromic acid and treatment with aqueous ammonia to form the target compound .

Industrial Production Methods

Industrial production methods for this compound often involve enzymatic hydroxylation of tyrosine or phenylalanine, catalyzed by tyrosinase. This method is efficient and yields a high purity product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Tyrosinase-catalyzed oxidation of tyrosine or phenylalanine.

Reduction: Raney alloy in an alkaline medium.

Substitution: Involves protective group removal using hydrobromic acid.

Major Products

The major products formed from these reactions include dopamine and its derivatives, which are crucial for various biochemical processes .

Scientific Research Applications

2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid has numerous applications in scientific research:

Chemistry: Used as a precursor in the synthesis of various compounds.

Biology: Plays a role in the study of neurotransmitters and their functions.

Medicine: Used in the treatment of Parkinson’s disease as it is a precursor to dopamine.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The compound exerts its effects by acting as a precursor to dopamine. It undergoes enzymatic hydroxylation to form dopamine, which then participates in various biochemical pathways. Dopamine acts on specific receptors in the brain, influencing mood, movement, and other neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The compound is compared below with three analogs: L-Tyrosine , 3,5-difluoro-substituted phenylalanine , and 4-hydroxy-3,5-diiodo-substituted phenylalanine .

| Compound Name | Substituents | CAS No. | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid | 3,5-dihydroxyphenyl | 194160-48-0 | ~213.19 (calculated) | High polarity due to two hydroxyl groups; potential antioxidant activity. |

| L-Tyrosine | 4-hydroxyphenyl | 60-18-4 | 181.19 | Single hydroxyl group; precursor for neurotransmitters and melanin. |

| (2S)-2-Amino-3-(3,5-difluorophenyl)propanoic acid | 3,5-difluorophenyl | 31105-91-6 | 215.17 | Lipophilic due to fluorine substituents; enhanced metabolic stability. |

| 2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | 4-hydroxy-3,5-diiodophenyl | 66-02-4 | 432.98 | High molecular weight; iodine atoms increase steric bulk and potential radioimaging applications. |

Detailed Analysis

L-Tyrosine (2-Amino-3-(4-hydroxyphenyl)propanoic acid)

- Structural Difference : A single hydroxyl group at the para position (4-hydroxyphenyl) versus dihydroxyl groups at meta positions (3,5-dihydroxyphenyl) in the target compound.

- Functional Impact : L-Tyrosine’s para-hydroxyl group is critical for its role in protein synthesis and as a precursor to dopamine and thyroid hormones. The dihydroxyl configuration in the target compound may mimic catechol structures (e.g., L-DOPA), suggesting interactions with catechol-O-methyltransferase (COMT) or antioxidant pathways .

3,5-Difluoro-substituted Analogue

- Structural Difference : Fluorine atoms replace hydroxyl groups at positions 3 and 5.

- Functional Impact : Fluorine’s electronegativity and small atomic radius enhance lipophilicity and metabolic stability, making this analog suitable for drug design where blood-brain barrier penetration is required. However, the absence of hydroxyl groups reduces hydrogen-bonding capacity compared to the target compound .

4-Hydroxy-3,5-diiodo-substituted Analogue

- Structural Difference : Iodine atoms at positions 3 and 5, with an additional hydroxyl group at position 4.

Research Implications and Gaps

- Synthetic Utility : The compound could serve as a scaffold for developing kinase inhibitors or neurotransmitter analogs, leveraging its hydroxyl groups for targeted interactions.

- Data Gaps: Limited empirical data on the target compound’s melting point, solubility, and toxicity necessitate further study.

Biological Activity

2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid, also known as 2,3-dihydroxyphenylalanine (DHP), is an amino acid derivative notable for its unique structure and potential biological activities. This compound has garnered interest for its neuroprotective and antioxidant properties, making it a subject of various scientific studies.

- Molecular Formula : C₉H₁₁N₁O₄

- Molecular Weight : Approximately 197.19 g/mol

The compound features both amino and carboxylic functional groups, allowing it to participate in significant biochemical pathways. Its structure includes a propanoic acid backbone and a dihydroxyphenyl group, which enhances its reactivity and biological activity.

1. Antioxidant Properties

2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid exhibits strong antioxidant activity due to the presence of hydroxyl groups on the phenolic ring. These groups facilitate radical scavenging, thereby protecting cells from oxidative stress. Studies have shown that DHP has higher radical scavenging activity compared to other phenolic compounds, such as caffeic acid and its derivatives .

2. Neuroprotective Effects

Research indicates that DHP may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its ability to cross the blood-brain barrier and influence neurotrophic factors makes it a candidate for further exploration in conditions like Parkinson's disease . The compound's structural similarity to L-DOPA, a well-known treatment for Parkinson's disease, underscores its potential therapeutic applications .

Comparative Analysis of Similar Compounds

The following table summarizes key features of compounds structurally related to 2-Amino-3-(3,5-dihydroxyphenyl)propanoic acid:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Amino-3-(4-hydroxyphenyl)propanoic acid | C₉H₁₁N₁O₃ | Contains a single hydroxy group on the phenyl ring. |

| 2-Amino-4-(3-hydroxyphenyl)butanoic acid | C₉H₁₃N₁O₃ | Longer carbon chain with a hydroxy group. |

| 2-Amino-3-(4-methoxyphenyl)propanoic acid | C₉H₁₁N₁O₄ | Contains a methoxy group instead of hydroxyls. |

| L-Tyrosine | C₉H₁₁N₁O₃ | Precursor to neurotransmitters; no hydroxyl groups. |

Case Studies and Research Findings

- Antioxidant Activity Assessment : A study evaluated the antioxidant capacity of DHP using various assays (DPPH and ABTS). Results indicated that DHP exhibited superior antioxidant activity compared to traditional antioxidants like tocopherol, suggesting its potential as a natural antioxidant agent in food and pharmaceutical applications .

- Neuroprotective Mechanisms : In vitro studies have demonstrated that DHP can enhance neuronal survival under oxidative stress conditions by modulating signaling pathways associated with cell survival and apoptosis . This suggests that DHP could be beneficial in neurodegenerative disorders where oxidative stress is a contributing factor.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.